Cas no 791635-59-1 (Simotaxel)

Simotaxel structure
Simotaxel structure
Nome del prodotto:Simotaxel
Numero CAS:791635-59-1
MF:C46H57NO15S
MW:896.00749373436
CID:68843
PubChem ID:11286005

Simotaxel Proprietà chimiche e fisiche

Nomi e identificatori

    • Simotaxel
    • Mst 997
    • MST997
    • TL 909
    • Simotaxel [USAN:INN]
    • Q27276751
    • DB15384
    • 2-Thiophenepropanoic acid, alpha-hydroxy-beta-(((1-methylethoxy)carbonyl)amino), (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-6-((cyclopentylcarbonyl)oxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester, (alphaR,betaR)-
    • MST 997; TL 909
    • 791635-59-1
    • E1M30YOE59
    • Simotaxel [USAN]
    • SIMOTAXEL [INN]
    • CHEMBL2107372
    • D05842
    • (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,11-Dihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxete-6,9,12,12b-tetrayl 12b-acetate 12-benzoate 6-cyclopentanecarboxylate 9-((2R,3R)-2-hydroxy-3-(((1-methylethoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoate
    • Simotaxel (USAN)
    • MST-997
    • SCHEMBL9942156
    • UNII-E1M30YOE59
    • [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopentanecarbonyloxy)-1,9-dihydroxy-15-[(2R,3R)-2-hydroxy-3-(propan-2-yloxycarbonylamino)-3-thiophen-2-ylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
    • Inchi: InChI=1S/C46H57NO15S/c1-23(2)58-42(55)47-33(29-18-13-19-63-29)34(50)41(54)59-28-21-46(56)38(61-40(53)27-14-9-8-10-15-27)36-44(7,30(49)20-31-45(36,22-57-31)62-25(4)48)37(51)35(32(24(28)3)43(46,5)6)60-39(52)26-16-11-12-17-26/h8-10,13-15,18-19,23,26,28,30-31,33-36,38,49-50,56H,11-12,16-17,20-22H2,1-7H3,(H,47,55)/t28-,30-,31+,33-,34+,35+,36-,38-,44+,45-,46+/m0/s1
    • Chiave InChI: SLGIWUWTSWJBQE-VLCCYYTCSA-N
    • Sorrisi: CC(OC(N[C@H]([C@@H](O)C(O[C@H]1C[C@@]2(O)[C@@H](OC(C3=CC=CC=C3)=O)[C@H]4[C@@]([C@@H](O)C[C@@H]5[C@@]4(OC(C)=O)CO5)(C([C@H](OC(C6CCCC6)=O)C(C2(C)C)=C1C)=O)C)=O)C7=CC=CS7)=O)C

Proprietà calcolate

  • Massa esatta: 895.34500
  • Massa monoisotopica: 895.344891
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 63
  • Conta legami ruotabili: 17
  • Complessità: 1840
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.5
  • Superficie polare topologica: 259

Proprietà sperimentali

  • PSA: 258.76000
  • LogP: 5.06300
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue